molecular formula C5H5ClN2O B561440 4-Chloro-2-methylpyrimidin-5-ol CAS No. 103660-23-7

4-Chloro-2-methylpyrimidin-5-ol

Cat. No.: B561440
CAS No.: 103660-23-7
M. Wt: 144.558
InChI Key: UJYJIOPPWHATEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methylpyrimidin-5-ol is a heterocyclic compound with the molecular formula C5H5ClN2O It is a derivative of pyrimidine, which is an aromatic heterocycle containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylpyrimidin-5-ol typically involves the chlorination of 2-methylpyrimidin-5-ol. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where the temperature is maintained at around 80-130°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylpyrimidin-5-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide (NaOMe) for methoxylation, and ammonia (NH3) for amination.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-methoxy-2-methylpyrimidin-5-ol or 4-amino-2-methylpyrimidin-5-ol can be formed.

    Oxidation Products: Oxidation can lead to the formation of 4-chloro-2-methylpyrimidin-5-one.

    Reduction Products: Reduction may yield 4-chloro-2-methylpyrimidin-5-amine.

Scientific Research Applications

4-Chloro-2-methylpyrimidin-5-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylpyrimidin-5-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyrimidin-5-ol
  • 4-Chloro-2-methylpyrimidine
  • 2-Chloro-5-methylpyrimidine

Uniqueness

4-Chloro-2-methylpyrimidin-5-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyrimidine ring.

Properties

IUPAC Name

4-chloro-2-methylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-7-2-4(9)5(6)8-3/h2,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYJIOPPWHATEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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